molecular formula C29H24N2O4S B11123257 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11123257
M. Wt: 496.6 g/mol
InChI Key: XGEGJSUUADXEMQ-RFBIWTDZSA-N
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Description

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrole ring and the introduction of the various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrole and thiophene derivatives with similar functional groups. Examples include:

  • 4-Hydroxy-3-methoxycinnamic acid
  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol
  • 3-Methoxy-4-hydroxyphenylethyleneglycol

Uniqueness

The uniqueness of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(pyridin-4-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O4S/c1-19-4-2-5-21(16-19)18-35-23-9-7-22(8-10-23)27(32)25-26(24-6-3-15-36-24)31(29(34)28(25)33)17-20-11-13-30-14-12-20/h2-16,26,32H,17-18H2,1H3/b27-25-

InChI Key

XGEGJSUUADXEMQ-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CS5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CS5)O

Origin of Product

United States

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